molecular formula C14H16ClN3O B6632533 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide

2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide

Cat. No. B6632533
M. Wt: 277.75 g/mol
InChI Key: APBTZTLIHSIKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide, also known as CQMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical field. CQMA is a derivative of chloroquine, which is an antimalarial drug. It has been found to exhibit promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has also been found to inhibit autophagy, which is a process that cancer cells use to survive under stress conditions. In Alzheimer's disease, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to inhibit the aggregation of amyloid beta, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide in lab experiments include its potential to exhibit anticancer and neuroprotective properties. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to modulate the immune system, which could have potential applications in the treatment of autoimmune disorders. However, the limitations of using 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide. One potential direction is to investigate its potential applications in the treatment of autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide and its potential applications in the treatment of Alzheimer's disease. Furthermore, the potential use of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide as a chemotherapeutic agent in the treatment of cancer warrants further investigation.

Synthesis Methods

The synthesis of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide involves the reaction of 7-chloroquinoline-4-carbaldehyde with N-ethyl-N-methylacetamide. The reaction is catalyzed by a base and carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure form of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide.

Scientific Research Applications

2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been extensively studied for its potential applications in the medical field. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to have neuroprotective effects and has been proposed as a potential treatment for Alzheimer's disease. It has also been found to modulate the immune system and has potential applications in the treatment of autoimmune disorders.

properties

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-3-18(2)14(19)9-17-12-6-7-16-13-8-10(15)4-5-11(12)13/h4-8H,3,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBTZTLIHSIKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide

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